molecular formula C11H12F2O B13222662 4-(2,4-Difluorophenyl)oxane

4-(2,4-Difluorophenyl)oxane

Katalognummer: B13222662
Molekulargewicht: 198.21 g/mol
InChI-Schlüssel: FQEASJNNIAMZFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,4-Difluorophenyl)oxane is a chemical compound characterized by the presence of a difluorophenyl group attached to an oxane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Difluorophenyl)oxane typically involves the reaction of 2,4-difluorophenyl derivatives with oxane precursors under specific conditions. One common method includes the use of 2,4-difluorophenyl bromide and oxane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,4-Difluorophenyl)oxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxane derivatives with modified functional groups, which can be further utilized in different applications .

Wissenschaftliche Forschungsanwendungen

4-(2,4-Difluorophenyl)oxane has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(2,4-Difluorophenyl)oxane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

4-(2,4-Difluorophenyl)oxane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific chemical structure, which provides distinct reactivity and versatility in various applications.

Eigenschaften

Molekularformel

C11H12F2O

Molekulargewicht

198.21 g/mol

IUPAC-Name

4-(2,4-difluorophenyl)oxane

InChI

InChI=1S/C11H12F2O/c12-9-1-2-10(11(13)7-9)8-3-5-14-6-4-8/h1-2,7-8H,3-6H2

InChI-Schlüssel

FQEASJNNIAMZFT-UHFFFAOYSA-N

Kanonische SMILES

C1COCCC1C2=C(C=C(C=C2)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.